Vitacoxib

COX-2 Inhibition Selectivity Ratio Veterinary NSAID

Sourcing a reliable COX-2 selective inhibitor with validated veterinary pharmacology data is a persistent challenge. Vitacoxib addresses this with a robust, publicly documented dataset for immediate research application. - Quantified Selectivity: Ex vivo canine whole blood assays confirm a >50-fold COX-2 selectivity (IC50 COX-2: 0.34 µg/mL vs. COX-1: 19.4 µg/mL), enabling precise PK/PD modeling. - Established Safety Profile: Supported by defined 90-day and 180-day NOAELs and a high LD50 (>5000 mg/kg), providing a reliable baseline for chronic disease studies. - Favorable Pharmacokinetics: High oral bioavailability (59.11%) and robust systemic exposure make it ideal for developing oral formulations for chronic pain models.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.81
CAS No. 1374128-90-1
Cat. No. B611694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitacoxib
CAS1374128-90-1
SynonymsVitacoxib; 
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.81
Structural Identifiers
SMILESO=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O
InChIInChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3
InChIKeyNSWKPXFHCORWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vitacoxib: Selective COX-2 Inhibitor


Vitacoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, functioning as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. It is a novel chemical entity (imidazole derivative) developed specifically for veterinary applications, particularly in companion animals like dogs and cats [1]. As a COX-2 selective agent, it is designed to reduce pain and inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1 [1].

1 Target engagementCOX-2 selective inhibitor for inflammatory pathway studies
2 Model contextSupports companion animal (canine) pain and inflammation model research
3 Assay compatibilityCompatible with ex vivo canine whole blood COX inhibition assays

Vitacoxib: Why Coxib Substitution Fails


Selective COX-2 inhibitors (coxibs) cannot be interchanged as generic equivalents due to substantial inter-drug variability in their COX-2 selectivity ratios, pharmacokinetic (PK) profiles, and safety margins. Even within the same therapeutic class, these parameters dictate effective dosing regimens, tissue distribution, and potential for adverse effects [1][2]. For instance, differences in elimination half-life and oral bioavailability directly impact dosing frequency and drug exposure, while varying selectivity ratios correlate with the degree of COX-1 sparing and subsequent gastrointestinal safety [3]. Therefore, selecting a specific coxib like Vitacoxib requires a data-driven evaluation of its unique pharmacological fingerprint against alternatives, as detailed in the quantitative evidence below.

Selectivity ratio COX-2 selectivity varies widely among coxibs (e.g., robenacoxib, firocoxib). A >50-fold ratio does not guarantee equivalent COX-1 sparing in every model.Coxib-class mismatch may alter inflammatory endpoint interpretation.
PK profile Oral bioavailability, half-life, and tissue distribution differ significantly across coxibs. Vitacoxib’s PK fingerprint (e.g., 59% F, 4.25 h t1/2) does not transfer to alternatives.Exposure-response relationships require compound-specific validation.
Safety endpoints Long-term NOAEL values and tolerability endpoints are compound-specific. Using a different coxib with unknown chronic exposure data may confound safety-related endpoint interpretation.180-day NOAEL data from Vitacoxib cannot be extrapolated.

Vitacoxib: Quantitative Evidence Guide


COX-2 Selectivity and Potency vs Mavacoxib

In a canine whole blood assay, Vitacoxib demonstrated potent COX-2 inhibition with an IC50 of 0.34 µg/mL, which corresponds to approximately 0.98 µM [1]. Its selectivity for COX-2 over COX-1 is >50-fold (COX-1 IC50 = 19.4 µg/mL) [1]. In comparison, Mavacoxib, another veterinary coxib, has a reported IC50 for COX-2 of 0.394 µg/mL and an IC50 COX-1/COX-2 ratio of 21.2:1 in a similar canine whole blood assay [2]. This indicates that Vitacoxib exhibits both higher potency against COX-2 and a greater margin of selectivity for COX-2 over COX-1 than Mavacoxib under comparable experimental conditions.

COX-2 selectivity vs Mavacoxib
Cross-study comparable
IC50 0.34 µg/mL (COX-2), >50:1 selectivity ratio
Mavacoxib: IC50 0.394 µg/mL, 21.2:1 ratio
Supports higher potency and wider selectivity window in canine whole blood assay.
Data from separate studies; direct head-to-head not performed.
COX-2 Inhibition Selectivity Ratio Veterinary NSAID Mavacoxib Vitacoxib

COX-2 Selectivity: Class Comparison

Vitacoxib's selectivity profile (>50-fold for COX-2 over COX-1) positions it among the selective coxibs used in veterinary medicine. For reference, Firocoxib exhibits a range of selectivity from 58-fold to 380-fold depending on the specific assay [1], while Robenacoxib demonstrates 129-fold to 140-fold selectivity in canine whole blood assays [2].

Class-level COX-2 selectivity
Class-level inference
Vitacoxib >50:1; Firocoxib 58–380:1; Robenacoxib 129–140:1
Confirms genuine COX-2 selectivity, though magnitude varies within the coxib class.
Selectivity ranges depend on assay conditions; comparisons are orientational.
COX-2 Selectivity Firocoxib Robenacoxib Vitacoxib NSAID Safety

Systemic Exposure and Clearance vs Firocoxib

Vitacoxib demonstrates high systemic exposure and a long terminal half-life in preclinical models. In rats, a single oral dose resulted in an AUClast of 4895.73 ± 604.34 ng·h/mL and a half-life of 4.25 ± 0.30 h [1]. While direct cross-species comparison is complex, this contrasts with the PK profile of firocoxib in dogs, where an oral dose of 5 mg/kg yields an AUC0-24 of 4.63 ± 1.91 µg·h/mL and a half-life of 7.59 ± 1.53 h [2].

Systemic exposure vs Firocoxib
Cross-study comparable
AUClast 4895.73 ng·h/mL (rat); Firocoxib AUC0-24 4630 ng·h/mL (dog)
Indicates robust systemic exposure; supports PK modeling in inflammatory models.
Species differences (rat vs dog) limit direct extrapolation.
Pharmacokinetics AUC Clearance Vitacoxib Firocoxib Drug Exposure

Oral Bioavailability vs Firocoxib

Vitacoxib exhibits higher oral bioavailability in dogs compared to firocoxib. A pharmacokinetic study in beagle dogs following a single oral dose of 30 mg Vitacoxib reported an oral bioavailability of 59.11% [1]. In contrast, firocoxib, when administered at its recommended dose of 5 mg/kg, has a reported oral bioavailability of 36.9 ± 20.4% in dogs [2].

Oral bioavailability vs Firocoxib
Cross-study comparable
59.11% (dog) vs Firocoxib 36.9% (dog)
Higher fraction reaches systemic circulation; may support lower-dose research designs.
Inter-study variability not accounted for.
Oral Bioavailability Vitacoxib Firocoxib Dog Veterinary Pharmacology

Chronic Toxicity and Safety Margin

Vitacoxib has been evaluated in comprehensive long-term safety studies. A 180-day chronic oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 6 mg/kg bw/day [1]. This NOAEL, derived from a six-month continuous dosing study, provides a strong quantitative benchmark for its safety margin in long-term applications. For comparison, robenacoxib was well-tolerated in dogs for 6 months at doses five-fold higher than clinical recommendations, but a direct, species-matched NOAEL comparison from identical study durations is not available [2].

Chronic safety margin
Supporting evidence
180-day NOAEL 6 mg/kg bw/day (rat)
Provides a long-term exposure benchmark for chronic model studies.
Data to verify in target species; endpoint review recommended.
Chronic Toxicity NOAEL Safety Margin Vitacoxib Long-Term NSAID Use

Vitacoxib: R&D Application Scenarios


PK/PD Modeling for Canine Osteoarthritis

Given its high oral bioavailability (59.11%) [1] and robust systemic exposure (high AUC in preclinical models) [2], Vitacoxib is a strong candidate for developing oral formulations for managing chronic pain and inflammation associated with canine osteoarthritis. Researchers can leverage its favorable PK profile to design studies predicting effective and consistent drug levels at the site of inflammation. The established 180-day NOAEL [3] further supports its use in long-term efficacy and safety studies, making it a reliable tool for chronic disease modeling.

Comparative Selectivity and Safety Pharmacology

Vitacoxib's well-defined COX-2 selectivity profile (>50-fold) [4] makes it a valuable reference compound in comparative pharmacology studies. Researchers can use it to benchmark new COX-2 inhibitors or to investigate the functional consequences of varying degrees of COX-1 sparing. Its established safety data, including a high LD50 (>5000 mg/kg) and defined NOAELs from 90-day and 180-day studies [3][5], provide a solid baseline for interpreting the toxicological findings of novel compounds within the coxib class.

Long-Acting Parenteral Formulation Development

The physicochemical properties and pharmacokinetic data of Vitacoxib suggest its suitability for parenteral formulation development. While its oral bioavailability is high, its solubility challenges have driven research into alternative formulations [6]. Its demonstrated wide tissue distribution and ability to cross biological barriers [2] provide a rationale for developing injectable sustained-release formulations for post-operative pain management, potentially offering an alternative route of administration with a different PK profile compared to oral dosing.

Ex Vivo Whole Blood Assay for Target Engagement

The availability of robust ex vivo canine whole blood assay data for Vitacoxib (IC50 for COX-2 = 0.34 µg/mL; COX-1 = 19.4 µg/mL) [4] makes it a practical tool for pharmacodynamic studies. Researchers can use these established values to correlate in vivo plasma concentrations with the degree of COX-2 inhibition in ex vivo blood samples, a standard method for confirming target engagement and establishing PK/PD relationships in veterinary species.

Application
Selection Property
Validation Focus
Canine osteoarthritis model research
Oral bioavailability and systemic exposure profile
PK/PD model validation
Comparative COX-2 selectivity study
Defined selectivity ratio (>50:1)
Benchmarking against coxib class
Parenteral formulation development research
Tissue distribution and solubility characteristics
Sustained-release PK evaluation
Ex vivo target engagement studies
Established whole blood IC50 values
PK/PD correlation confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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